5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine
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Description
The compound “5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine” belongs to a class of organic compounds known as thiadiazoles . Thiadiazoles are aromatic heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms .
Synthesis Analysis
While specific synthesis methods for “5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine” are not available, similar compounds such as ketamine have been synthesized using hydroxy ketone intermediates . The synthesis process typically involves several steps, including reaction with reagents, dehydration, oxidation, imination, and rearrangement .Molecular Structure Analysis
The molecular structure of similar compounds, such as “5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole”, has been characterized by various spectroscopic techniques, including FT-IR, NMR, and HRMS . These compounds typically have a planar thiadiazole ring and an attached phenyl ring .Scientific Research Applications
Structural and Molecular Analysis
5-(4-Chlorophenyl)-2-amino-1,3,4-thiadiazole , a compound structurally similar to 5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine, has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction. Its molecular structure and electronic properties, such as bond lengths, bond angles, torsion angles, and electronic distributions, were thoroughly studied using density functional theory (DFT). This compound demonstrated potential applications as nonlinear optical (NLO) materials due to its significant first-order hyperpolarizability, indicating its utility in photonics and electro-optics (Kerru et al., 2019).
Synthesis and Insecticidal Activity
5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine , another structurally similar compound, was synthesized and used to create new thiadiazole and thiadiazolo[3,2-a]pyrimidine derivatives. These compounds were tested for their insecticidal activity against cotton leafworm, showing remarkable results and indicating the potential of similar thiadiazole compounds in agricultural applications (Ismail et al., 2021).
Antimicrobial Applications
A range of thiadiazole compounds, including 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole , were synthesized and tested for antimicrobial activity. The compounds demonstrated moderate activity against various pathogenic bacterial and fungal strains, hinting at their potential in developing new antimicrobial agents (Sah et al., 2014).
Antiviral Activity
In the realm of antiviral research, derivatives of thiadiazole compounds have been synthesized and tested against viruses like the tobacco mosaic virus, showing certain levels of activity. This suggests a potential avenue for 5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine derivatives in antiviral drug development (Chen et al., 2010).
Quantum Chemical and Molecular Dynamics Studies
Thiadiazole derivatives have been subject to quantum chemical and molecular dynamics studies, particularly for their corrosion inhibition performance on iron. This research provides valuable insights into the chemical properties and behavior of thiadiazole compounds, suggesting potential applications in materials science and corrosion prevention (Kaya et al., 2016).
properties
IUPAC Name |
5-(2-chlorophenyl)-1,2,4-thiadiazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPOZCDBQPBPLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NS2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-amine |
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